molecular formula C13H11BrO2 B052980 2-(Bromoacetyl)-6-methoxynaphthalene CAS No. 10262-65-4

2-(Bromoacetyl)-6-methoxynaphthalene

Cat. No.: B052980
CAS No.: 10262-65-4
M. Wt: 279.13 g/mol
InChI Key: HHHKEQGAGUAOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromoacetyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromoacetyl group and a methoxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-(Bromoacetyl)-6-methoxynaphthalene has several applications in scientific research:

Safety and Hazards

Bromoacetyl compounds can be hazardous. They may cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The utility of “2-(Bromoacetyl)-6-methoxynaphthalene” would depend on its specific properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules .

Preparation Methods

The synthesis of 2-(Bromoacetyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene followed by acetylation. One common method includes the reaction of 6-methoxynaphthalene with bromine in the presence of a catalyst to introduce the bromo group. This is followed by the acetylation of the resulting bromo derivative using acetyl chloride or acetic anhydride under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Bromoacetyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-(Bromoacetyl)-6-methoxynaphthalene can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as the presence of both bromoacetyl and methoxy groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKEQGAGUAOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145415
Record name 2-Bromoacetyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10262-65-4
Record name 2-Bromoacetyl-6-methoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromoacetyl)-6-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromoacetyl)-6-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
2-(Bromoacetyl)-6-methoxynaphthalene
Reactant of Route 3
Reactant of Route 3
2-(Bromoacetyl)-6-methoxynaphthalene
Reactant of Route 4
Reactant of Route 4
2-(Bromoacetyl)-6-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
2-(Bromoacetyl)-6-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
2-(Bromoacetyl)-6-methoxynaphthalene
Customer
Q & A

Q1: How does 2-(Bromoacetyl)-6-methoxynaphthalene enable the detection of carboxylic acids?

A1: Br-AMN reacts with carboxylic acids to form esters, a process known as derivatization. These esters exhibit strong fluorescence, allowing for their sensitive detection using fluorescence detectors in HPLC. [, , , , ] This method proves particularly useful for analyzing carboxylic acid-containing pharmaceuticals and biological samples like bile. [, , ]

Q2: What are the advantages of using this compound as a derivatizing agent for HPLC compared to other methods?

A2: Br-AMN offers several advantages:

  • High Sensitivity: The derivatized products are highly fluorescent, enabling detection at very low concentrations. []
  • Mild Reaction Conditions: The derivatization reaction proceeds efficiently under mild conditions (aqueous medium, 40°C, 10 minutes), minimizing the risk of degradation for sensitive analytes. []
  • Versatility: Br-AMN can derivatize a variety of carboxylic acids, including free acids and their salts, showcasing its broad applicability. [, ]

Q3: Can you provide specific examples of compounds analyzed using this compound derivatization?

A3: Research demonstrates the successful analysis of various compounds, including:

  • Bile acids: Both free and conjugated bile acids in human serum can be quantified using Br-AMN derivatization followed by HPLC with fluorescence detection. This method allows for studying bile acid profiles in patients with liver diseases, such as primary biliary cirrhosis. []
  • Pharmaceutical drugs: Br-AMN has been employed to analyze pharmaceutical formulations containing carboxylic acids like pyroglutamic acid, 4-hydroxybutyric acid, thioctic acid, and sodium fusidate. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.